molecular formula C12H11N5S B2441641 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058238-61-1

7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2441641
CAS No.: 1058238-61-1
M. Wt: 257.32
InChI Key: GHGUWVAZHDKKSE-UHFFFAOYSA-N
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Description

7-(Benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical reagent based on a pharmaceutically relevant scaffold designed for research applications in medicinal chemistry and drug discovery. Compounds within the [1,2,3]triazolo[4,5-d]pyrimidine class have demonstrated significant potential in oncological research, showing promising activity against gastric cancer cell lines . The core structure serves as a versatile template for designing potent inhibitors of biologically critical enzymes. This scaffold is notably recognized for its role in targeting deubiquitinating enzymes (DUBs). Specifically, closely related derivatives have been identified as potent inhibitors of Ubiquitin Specific Peptidase 28 (USP28), an enzyme overexpressed in various malignancies such as gastric, breast, and non-small cell lung cancers . Inhibition of USP28 can lead to the disruption of cancer cell proliferation, cell cycle progression, and epithelial-mesenchymal transition (EMT) . Furthermore, structural analogs of this compound have also been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target implicated in cancer progression . The benzylthio moiety at the 7-position is a critical feature often explored in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for these enzymatic targets . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-benzylsulfanyl-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c1-17-11-10(15-16-17)12(14-8-13-11)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGUWVAZHDKKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of Benzylthio Group: The benzylthio group is introduced at the 7-position using benzylthiol and suitable reagents under controlled conditions.

    Methylation: The final step involves the methylation of the 3-position to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is C11H12N4SC_{11}H_{12}N_4S, with a molecular weight of approximately 236.31 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibited cytotoxic effects against various cancer cell lines, including breast and cervical cancers. The mechanism involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancer cells .

Case Study: Inhibition of EGFR

  • Compound Tested : this compound derivatives.
  • Cell Lines : HeLa (cervical cancer) and HCC1937 (breast cancer).
  • Findings : Significant inhibition of cell proliferation was observed at concentrations as low as 7 µM; Western blot analyses confirmed the downregulation of EGFR and downstream signaling molecules like Akt and Erk1/2 .

Enzyme Inhibition

Apart from its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes:

  • USP28 Inhibition : Research has identified that certain derivatives can inhibit ubiquitin-specific protease 28 (USP28), a target implicated in cancer progression and metastasis. The inhibition leads to altered protein stability and signaling cascades that favor tumor suppression .

Comparative Table of Biological Activities

CompoundTargetActivityReference
This compoundEGFRInhibition of proliferation in HeLa cells
DerivativesUSP28Inhibition leading to reduced tumor growth
VariantsVarious kinasesInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research. Its ability to inhibit USP28 and induce cell cycle arrest sets it apart from other similar compounds .

Biological Activity

7-(Benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The unique structural features of this compound, including the triazole and pyrimidine rings, contribute to its diverse pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}N5_{5}S
  • CAS Number : 1058238-61-1

Antimicrobial Activity

Research has shown that compounds in the triazolopyrimidine class exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have been evaluated against various pathogens. A study reported that certain triazolo-pyrimidine derivatives displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.21 μM to 132 μg/mL .

CompoundTarget PathogenMIC (μM)
This compound Pseudomonas aeruginosa0.21
Escherichia coli0.21
Staphylococcus aureus<40

Cytotoxicity and Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives have been tested against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The cytotoxicity was measured using the MTT assay, revealing that some derivatives exhibited IC50_{50} values significantly lower than 10 μM .

Cell LineIC50_{50} (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound can induce apoptosis in cancer cells and may serve as a lead compound for further development as an anticancer agent.

The biological activity of triazolopyrimidine derivatives is often attributed to their ability to inhibit specific enzymes or pathways critical for cell proliferation and survival. For instance, some studies have highlighted their role as inhibitors of c-Met kinase—a receptor tyrosine kinase implicated in cancer progression . The binding interactions of these compounds with c-Met were characterized by molecular docking studies that revealed favorable binding energies and interactions with key residues within the active site.

Study on Enzyme Inhibition

A recent study synthesized a series of triazolo-pyrimidine derivatives and evaluated their inhibitory activity against c-Met kinase. Among the tested compounds, one derivative exhibited an IC50_{50} value comparable to Foretinib (a known c-Met inhibitor), demonstrating the potential of these compounds in targeting this pathway .

Q & A

Q. Advanced Research Focus

  • Core modifications : Replace the benzylthio group with sulfonamides or thiosemicarbazides to modulate lipophilicity and hydrogen bonding (e.g., anti-cancer activity in thiosemicarbazide derivatives ).
  • Substituent positioning : 3-Methyl groups enhance metabolic stability, while 5-propylthio chains improve c-Met kinase inhibition (IC₅₀ <1 μM in TR-FRET assays) .

What methodological considerations are critical for evaluating the compound’s mitochondrial toxicity in cellular models?

Q. Advanced Research Focus

  • ROS/RNS detection : Use fluorescent probes (e.g., MitoSOX™) in HepG2 cells treated with 10–50 μM compound. Compare with positive controls (e.g., VAS2870 for ROS suppression ).
  • Respiration assays : Measure OCR (oxygen consumption rate) via Seahorse Analyzer to assess electron transport chain disruption .

How can researchers address solubility challenges in in vitro assays for this hydrophobic compound?

Q. Basic Research Focus

  • Solubilization : Use DMSO stocks (<0.1% final concentration) with co-solvents (e.g., cyclodextrins or PEG-400) .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability in cell-based studies .

What patent insights inform the development of triazolo[4,5-d]pyrimidines as therapeutic agents?

Q. Advanced Research Focus

  • Target-specific claims : European patents highlight modifications for cannabinoid receptor affinity (e.g., 3-benzyl groups for CB2 selectivity ) and antithrombotic activity (e.g., Ticagrelor analogs with cyclopropane-amino substituents ).
  • Excluded regions : Avoid 5-propylthio groups if targeting adenosine receptors (patented in vipadenant derivatives ).

What analytical techniques are recommended for stability studies under physiological conditions?

Q. Basic Research Focus

  • HPLC-UV/MS : Monitor degradation products in PBS (pH 7.4) at 37°C over 24 hours. Look for thioether oxidation (→ sulfoxide/sulfone) or triazole ring hydrolysis .
  • Light sensitivity : Store lyophilized samples in amber vials at –20°C to prevent photodegradation .

How can computational modeling predict off-target interactions of 7-(benzylthio)-triazolo derivatives?

Q. Advanced Research Focus

  • Docking simulations : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 4XNH for c-Met ). Prioritize π-π stacking with Tyr1230 and hydrophobic interactions with Met1211 .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in GROMACS .

What in vitro assays best prioritize lead candidates for in vivo testing?

Q. Advanced Research Focus

  • Multi-parametric profiling : Combine enzyme inhibition (e.g., IC₅₀ <1 μM for NADPH oxidase ), cytotoxicity (CC₅₀ >50 μM in HEK293 cells ), and metabolic stability (t₁/₂ >60 min in liver microsomes ).
  • Counter-screening : Exclude hits with CYP2E1 inhibition (>40% at 10 μM) to mitigate drug-drug interaction risks .

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